molecular formula C17H11BrF3N5 B2528301 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine CAS No. 339279-72-0

4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine

Cat. No.: B2528301
CAS No.: 339279-72-0
M. Wt: 422.209
InChI Key: IQHPGLIJZYFCGK-QPLCGJKRSA-N
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Description

4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is a complex organic compound that features both bromophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the bromophenyl and trifluoromethylphenyl precursors. The key steps include:

    Diazotization Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under controlled conditions to form the azo compound.

    Cyclization: The azo compound undergoes cyclization with a suitable reagent to form the pyrimidinamine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 3’,5’-Bis(trifluoromethyl)(1,1’-biphenyl)-4-ylamine

Uniqueness

4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is unique due to its combination of bromophenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

4-(4-bromophenyl)-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF3N5/c18-12-5-1-10(2-6-12)15-14(9-23-16(22)24-15)26-25-13-7-3-11(4-8-13)17(19,20)21/h1-9H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPGLIJZYFCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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